molecular formula C13H10O4S B6399397 4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid, 95% CAS No. 1261959-20-9

4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid, 95%

Cat. No. B6399397
CAS RN: 1261959-20-9
M. Wt: 262.28 g/mol
InChI Key: CJBKNRAQLJKJHC-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) is a chemical compound belonging to the family of benzoic acids. It is a colorless solid with a melting point of 84-87 °C and a boiling point of 199 °C. The compound is widely used in the synthesis of various organic compounds, as well as in the development of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds.

Mechanism of Action

4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) acts as a proton donor in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This allows the compound to form a salt with the base, which can then be used in the synthesis of other organic compounds.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) does not have any known biochemical or physiological effects. The compound is not known to be toxic, and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) in laboratory experiments is its low cost and availability. The compound is also relatively stable, and can be stored for long periods of time without significant degradation. However, the compound can be difficult to work with, as it is highly reactive and can form potentially hazardous compounds.

Future Directions

• Development of new synthesis methods for the compound
• Investigation of the compound’s reactivity with other organic compounds
• Investigation of the compound’s potential applications in the pharmaceutical and agrochemical industries
• Investigation of the compound’s potential applications in the field of organic synthesis
• Investigation of the compound’s potential applications as a reagent in the synthesis of other organic compounds
• Investigation of the compound’s potential applications in the field of medicinal chemistry
• Investigation of the compound’s potential applications in the field of biochemistry
• Investigation of the compound’s potential applications in the field of cell biology
• Investigation of the compound’s potential applications in the field of nanotechnology
• Investigation of the compound’s potential applications in the field of materials science

Synthesis Methods

4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) can be synthesized by the reaction of 4-methoxybenzoic acid with 5-formylthiophene in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at a temperature of 0-10 °C. The reaction is typically complete within 1-2 hours.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid (95%) is widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds, as well as for the development of new pharmaceuticals and agrochemicals. It is also used in the synthesis of drugs and other organic compounds.

properties

IUPAC Name

4-(5-formylthiophen-2-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-11-6-8(13(15)16)2-4-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKNRAQLJKJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689509
Record name 4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-20-9
Record name 4-(5-Formylthiophen-2-yl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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